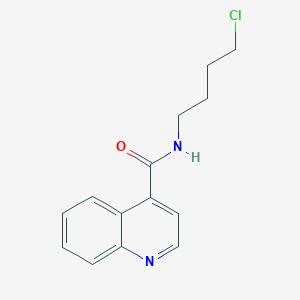

N-(4-Chlorobutyl)quinoline-4-carboxamide

Descripción

Propiedades

Número CAS |

502708-41-0 |

|---|---|

Fórmula molecular |

C14H15ClN2O |

Peso molecular |

262.73 g/mol |

Nombre IUPAC |

N-(4-chlorobutyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C14H15ClN2O/c15-8-3-4-9-17-14(18)12-7-10-16-13-6-2-1-5-11(12)13/h1-2,5-7,10H,3-4,8-9H2,(H,17,18) |

Clave InChI |

BXUFUYRIGPBKFC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NCCCCCl |

Origen del producto |

United States |

Synthetic Methodologies for N 4 Chlorobutyl Quinoline 4 Carboxamide and Its Analogs

Established Synthetic Pathways to the Quinoline-4-carboxamide Core

The quinoline-4-carboxamide framework is a key structural motif in numerous compounds, and its synthesis has been approached through various classical and modern organic chemistry reactions. These methods primarily focus on the formation of the quinoline (B57606) ring system, which is subsequently functionalized to yield the desired carboxamide.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of the quinoline core. The Doebner-von Miller reaction, a classic example, involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of a strong acid and an oxidizing agent. nih.govrsc.org This method, while historically significant, can sometimes be limited by harsh reaction conditions and the formation of byproducts. researchgate.net

Another prominent condensation approach is the Combes quinoline synthesis, which utilizes the reaction of anilines with β-diketones under acidic conditions to form 2,4-disubstituted quinolines. acs.org The Friedländer synthesis offers a pathway through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. nih.govacs.org These methods provide versatile routes to a wide array of substituted quinoline cores.

Modified Pfitzinger Reactions

The Pfitzinger reaction is a powerful tool for the synthesis of quinoline-4-carboxylic acids, which are immediate precursors to quinoline-4-carboxamides. researchgate.net This reaction traditionally involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a strong base. nih.govresearchgate.net

In recent years, several modifications to the Pfitzinger reaction have been developed to improve yields and expand its substrate scope. One such modification involves a one-step synthesis of multisubstituted quinoline-4-carboxamides by refluxing a mixture of isatins and various 1,1-enediamines, catalyzed by sulfamic acid. researchgate.net This approach offers a direct route to the carboxamide, bypassing the need for isolating the carboxylic acid intermediate. Another advancement is the use of microwave irradiation in the Pfitzinger reaction, which can significantly reduce reaction times. nih.gov A notable example is the reaction of isatin with 1-(p-tolyl)ethanone using potassium hydroxide (B78521) in a mixture of ethanol (B145695) and water under microwave irradiation to produce the corresponding quinoline-4-carboxylic acid. nih.govacs.org

A synthetic approach for the accelerated assembly of quinoline-4-carboxamide and quinoline-4-carboxylate (B1235159) nuclei has been developed based on the rearrangement of N-vinylisatins promoted by different types of amines or ethanol in a Pfitzinger-type mechanism. researchgate.net This method allows for the direct construction of the quinoline ring system.

| Reactants | Catalyst/Conditions | Product | Reference |

| Isatin, 1-(p-tolyl)ethanone | KOH, EtOH/H2O, Microwave | 2-(p-tolyl)quinoline-4-carboxylic acid | nih.govacs.org |

| Isatins, 1,1-enediamines | NH2SO3H, Reflux | Multisubstituted quinoline-4-carboxamides | researchgate.net |

| N-vinylisatins, Amines/Ethanol | Heat | Quinoline-4-carboxamides/carboxylates | researchgate.net |

Multi-step Reaction Sequences for Substituted Quinoline Cores

The synthesis of highly functionalized or specifically substituted quinoline cores often necessitates multi-step reaction sequences. These sequences allow for precise control over the placement of various substituents on the quinoline ring.

One common strategy involves the initial synthesis of a substituted aniline, which is then used as a precursor in one of the classical quinoline syntheses. For instance, a 2,6-disubstituted quinoline-4-carboxylic acid can be obtained in good yields by first reacting a substituted aniline with methyl ketones. researchgate.net Another approach involves the synthesis of a substituted isatin, which can then undergo a Pfitzinger reaction to yield a correspondingly substituted quinoline-4-carboxylic acid. nih.govacs.org

Furthermore, functional group interconversions on a pre-formed quinoline ring are a key part of multi-step syntheses. For example, a 2-hydroxyquinoline-4-carboxylic acid can be converted to a 2-chloroquinoline (B121035) derivative, which can then undergo further reactions, such as nucleophilic aromatic substitution, to introduce a variety of substituents at the 2-position. acs.org Suzuki coupling reactions on these chloro-derivatives with appropriate boronic acids can also be employed to introduce aryl or other groups. acs.org These multi-step strategies provide the flexibility needed to access a wide range of complex quinoline-4-carboxamide analogs.

Strategies for Incorporating the 4-Chlorobutyl Moiety

Once the quinoline-4-carboxylic acid core is synthesized, the next crucial step is the introduction of the 4-chlorobutyl group to form the final N-(4-chlorobutyl)quinoline-4-carboxamide. This is typically achieved through amidation reactions.

Amidation with 4-Chlorobutylamine

The most direct method for incorporating the 4-chlorobutyl moiety is through the amidation of a quinoline-4-carboxylic acid with 4-chlorobutylamine. This reaction forms the amide bond between the carboxylic acid group of the quinoline and the amino group of the butylamine (B146782) derivative.

This amidation is typically facilitated by the use of coupling agents to activate the carboxylic acid. researchgate.net Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govacs.org The reaction is generally carried out in an inert solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). nih.govacs.org For instance, the coupling of a quinoline-4-carboxylic acid with an amine using EDC and HOBt in DMF is a well-established method for preparing quinoline-4-carboxamides. nih.govacs.org

The general reaction scheme is as follows:

Quinoline-4-carboxylic acid + 4-Chlorobutylamine --(Coupling Agent)--> N-(4-Chlorobutyl)quinoline-4-carboxamide

| Quinoline-4-carboxylic acid | Amine | Coupling Agent/Conditions | Product | Reference |

| General Quinoline-4-carboxylic acid | 4-Chlorobutylamine | EDC, HOBt / DMF | N-(4-Chlorobutyl)quinoline-4-carboxamide | nih.govacs.org |

| 2-(p-tolyl)quinoline-4-carboxylic acid | Various Amines | EDC, HOBt / DMF | Corresponding N-substituted-2-(p-tolyl)quinoline-4-carboxamides | nih.govacs.org |

Organometallic Coupling Reactions for Chlorobutyl-Substituted Quinoline Derivatives

While direct amidation is the most common route, organometallic coupling reactions offer an alternative, albeit less direct, strategy for synthesizing quinoline derivatives that could potentially be precursors to N-(4-chlorobutyl)quinoline-4-carboxamide. These reactions are powerful tools for forming carbon-carbon bonds. openstax.orglibretexts.org

For instance, a Suzuki coupling reaction could be envisioned to introduce a butyl group onto the quinoline ring, which could then be subsequently halogenated. acs.orglibretexts.org This would involve the reaction of a halo-substituted quinoline with a butylboronic acid derivative in the presence of a palladium catalyst. libretexts.org However, this approach is more complex and less atom-economical than direct amidation for the synthesis of the target compound.

Another possibility involves the use of Gilman reagents (lithium diorganocopper compounds). openstax.orglibretexts.org These reagents can couple with organohalides to form new C-C bonds. libretexts.org Theoretically, a Gilman reagent derived from a quinoline could be coupled with a 1,4-dihalobutane to introduce the chlorobutyl chain. This method, while synthetically interesting, is not commonly employed for this specific transformation due to the availability of more direct routes.

The primary utility of organometallic coupling reactions in this context lies in the synthesis of diversely substituted quinoline cores, which can then be subjected to the amidation reaction described in section 2.2.1. For example, a three-component coupling catalyzed by copper(II) triflate can form alkyl-substituted quinolines from anilines, aldehydes, and alkynes. acs.org Similarly, iron-catalyzed allylic C-H amination followed by palladium-catalyzed intramolecular Heck coupling can yield substituted quinolines. rsc.org

Selective Ring-Opening Reactions to Generate Chlorobutyl Precursors

The generation of the 4-chlorobutylamino moiety, a critical precursor for the synthesis of N-(4-Chlorobutyl)quinoline-4-carboxamide, can be efficiently achieved through the selective ring-opening of cyclic compounds. Tetrahydrofuran (THF), a five-membered cyclic ether, is a common and cost-effective starting material for this purpose.

The cleavage of the C-O bond in the relatively unreactive THF ring requires activation, typically with a Lewis acid or a strong Brønsted acid. mdpi.commasterorganicchemistry.com A variety of reagents and catalytic systems have been developed to facilitate this transformation, yielding linear 4-halobutyl derivatives. For instance, the reaction of THF with acyl chlorides in the presence of a Lewis acid catalyst is an effective method for cleaving the ether and producing ω-chloroesters. mdpi.com

Another well-established method involves the use of strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to cleave ethers. pdx.edu While effective, these conditions can be harsh. Milder and more selective methods have been developed using various Lewis acid catalysts. For example, molybdenum pentachloride (MoCl₅) has been shown to cleave the C–O bond of THF even without an acyl chloride present. mdpi.com Similarly, lanthanide triflates have been employed as recyclable Lewis acid catalysts for the ring-opening polymerization of THF, a process that relies on the same fundamental C-O bond activation. mdpi.com

Once a suitable 4-halobutanol or a related derivative like a 1,4-dihalobutane is generated from the ring-opening of THF, it can be converted into the key intermediate, 4-chlorobutylamine. This often involves a series of steps, such as conversion of a hydroxyl group to a better leaving group, followed by nucleophilic substitution with an azide (B81097) or a protected amine equivalent, and subsequent reduction or deprotection.

A plausible synthetic pathway starting from THF is outlined below:

Table 1: Plausible Synthetic Route for 4-Chlorobutylamine via THF Ring-Opening

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | Tetrahydrofuran (THF) | Acetyl chloride, Lewis Acid (e.g., ZnCl₂) | 4-Chlorobutyl acetate | Ring-opening/Acylation |

| 2 | 4-Chlorobutyl acetate | HCl, H₂O | 4-Chlorobutan-1-ol | Hydrolysis |

| 3 | 4-Chlorobutan-1-ol | 1. MsCl, Et₃N; 2. NaN₃; 3. H₂, Pd/C | 4-Chlorobutylamine | Mesylation, Azidation, Reduction |

This multi-step sequence highlights how a simple cyclic precursor can be elaborated into the functionalized sidechain required for the final amide coupling reaction.

Characterization of Synthetic Intermediates and Final Compounds for Academic Research

The unambiguous identification of the final product, N-(4-Chlorobutyl)quinoline-4-carboxamide, and its key synthetic intermediates is paramount for academic research. A suite of spectroscopic and analytical techniques is employed to confirm the structure and purity of these compounds.

Intermediates:

Quinoline-4-carboxylic acid: This core structure is typically synthesized via established named reactions like the Doebner or Pfitzinger reaction. nih.govnih.gov Its characterization would involve:

¹H NMR: Expected signals would include aromatic protons on the quinoline ring system and a characteristic downfield signal for the carboxylic acid proton (typically >12 ppm), which is exchangeable with D₂O.

¹³C NMR: Signals corresponding to the nine carbons of the quinoline ring and the carbonyl carbon of the carboxylic acid (~165-175 ppm) would be anticipated.

Mass Spectrometry (MS): The molecular ion peak corresponding to its mass (m/z 173.04) would be a key identifier.

4-Chlorobutylamine: This precursor is characterized to ensure the correct sidechain is available for coupling.

¹H NMR: Protons on the butyl chain would appear as multiplets, with the methylene (B1212753) groups adjacent to the chlorine and nitrogen atoms showing characteristic downfield shifts.

MS (ESI+): A peak for the protonated molecule [M+H]⁺ at m/z 108.07 would be expected.

Final Compound: N-(4-Chlorobutyl)quinoline-4-carboxamide

The final amide is formed by coupling quinoline-4-carboxylic acid (often activated as its acyl chloride) with 4-chlorobutylamine. nih.gov The structural confirmation relies on comprehensive analysis.

Table 2: Expected Spectroscopic Data for N-(4-Chlorobutyl)quinoline-4-carboxamide

| Technique | Data Type | Expected Observations |

| ¹H NMR | Chemical Shifts (δ) | Signals for the quinoline ring protons (typically 7.5-9.0 ppm), a broad triplet for the amide N-H proton, and distinct multiplets for the four methylene groups of the chlorobutyl chain. The CH₂ group adjacent to the amide nitrogen would be shifted downfield (~3.5 ppm) compared to the CH₂ group adjacent to the chlorine atom (~3.6 ppm). |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons of the quinoline ring, a signal for the amide carbonyl carbon (~166 ppm), and four signals for the carbons of the butyl chain, with the carbon bonded to chlorine appearing around 44 ppm and the carbon bonded to the amide nitrogen around 39 ppm. |

| Mass Spec (HRMS) | m/z (ESI+) | The high-resolution mass spectrum should show a protonated molecular ion peak [M+H]⁺ that matches the calculated exact mass (C₁₄H₁₆ClN₂O⁺), confirming the elemental composition. The characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) would also be present. |

| FT-IR | Wavenumbers (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Cl stretching (around 650-750 cm⁻¹). |

The combination of these characterization methods provides irrefutable evidence for the successful synthesis of N-(4-Chlorobutyl)quinoline-4-carboxamide, ensuring the material's identity and purity for subsequent academic study. For instance, in studies of related quinoline-4-carboxamides, purification by column chromatography or recrystallization is common, and purity is often assessed by HPLC. nih.gov

Computational Approaches in the Investigation of N 4 Chlorobutyl Quinoline 4 Carboxamide

Molecular Docking Simulations for Ligand-Protein Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed in drug design to understand how a ligand, such as N-(4-Chlorobutyl)quinoline-4-carboxamide, might interact with the active site of a protein target. The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and scoring these poses based on factors like intermolecular forces, providing a prediction of the binding affinity and mode.

In studies involving similar quinoline-4-carboxamide derivatives, molecular docking has been successfully used to identify key binding interactions. For example, docking studies on novel quinoline-4-carboxamide derivatives targeting phosphoinositide-dependent protein kinase-1 (PDK1) revealed potential anti-colon cancer activity, with one compound showing a strong binding energy of -10.2 kcal/mol. nih.gov Similarly, docking has been used to evaluate quinoline (B57606) derivatives as inhibitors of HIV reverse transcriptase and other protein kinases. nih.govchula.ac.th

For N-(4-Chlorobutyl)quinoline-4-carboxamide, a docking simulation would be performed against a relevant protein target. The results would highlight crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues, guiding further optimization of the compound.

Table 1: Hypothetical Molecular Docking Results for N-(4-Chlorobutyl)quinoline-4-carboxamide

| Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase X | -9.5 | LYS 78, GLU 95 | Hydrogen Bond |

| VAL 25, LEU 130, ALA 45 | Hydrophobic Interaction |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a detailed view of the dynamic behavior of atoms and molecules, offering insights into the flexibility of the protein and the stability of the ligand within the binding site. mdpi.com

The process involves taking the best-docked pose of the N-(4-Chlorobutyl)quinoline-4-carboxamide-protein complex as a starting point and simulating its movements under physiological conditions for a specific duration, often in the nanosecond range. mdpi.com Analysis of the simulation trajectory can confirm the stability of the binding interactions observed in docking. Key metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand, and Root Mean Square Fluctuation (RMSF) of individual residues are calculated to evaluate the stability and flexibility of the system. Studies on related quinoline-carboxamide derivatives have used MD simulations to confirm the stability of the compound-protein complex, supporting the docking results. nih.gov

Table 2: Typical Parameters and Analysis in an MD Simulation

| Parameter | Description | Typical Value/Analysis |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 100 ns |

| Force Field | Set of parameters to calculate potential energy. | CHARMM36 |

| Solvent Model | Representation of the aqueous environment. | Explicit water box (e.g., TIP3P) |

Density Functional Theory (DFT) for Electronic Structure Analysis and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govnih.gov For N-(4-Chlorobutyl)quinoline-4-carboxamide, DFT calculations can provide valuable information about its intrinsic reactivity, stability, and spectroscopic properties. dergipark.org.trresearchgate.net

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov These electronic properties are essential for understanding the molecule's interaction mechanisms and potential metabolic fate. nih.gov

Table 3: Hypothetical Electronic Properties of N-(4-Chlorobutyl)quinoline-4-carboxamide from DFT Calculations

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

Pharmacophore Modeling for Rational Ligand Design and Optimization

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This model serves as a template for designing new, more potent ligands. scienceopen.comeurekaselect.com

To investigate N-(4-Chlorobutyl)quinoline-4-carboxamide, a pharmacophore model could be generated based on a set of known active quinoline-4-carboxamide analogs. By aligning these molecules and identifying common structural features responsible for their biological activity, a 3D query is created. This model can then be used to virtually screen large compound libraries to find novel scaffolds or to guide the structural modification of the N-(4-Chlorobutyl)quinoline-4-carboxamide backbone to enhance its binding affinity and selectivity for the target protein.

Table 4: Common Pharmacophoric Features and Their Significance

| Feature | Abbreviation | Description |

|---|---|---|

| Hydrogen Bond Donor | HBD | An atom with a hydrogen attached that can be donated. |

| Hydrogen Bond Acceptor | HBA | An electronegative atom that can accept a hydrogen bond. |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. |

| Hydrophobic Group | HY | A non-polar group that interacts favorably with non-polar residues. |

| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH. |

In-silico ADMET (Absorption, Distribution, Metabolism, Excretion) Predictions for Drug Discovery Pipeline

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and minimize late-stage failures. researchgate.netmdpi.com In-silico ADMET prediction models use a compound's structure to calculate various physicochemical and pharmacokinetic parameters.

Table 5: Representative In-silico ADMET Predictions for a Drug Candidate

| Property | Predicted Value | Acceptable Range/Interpretation |

|---|---|---|

| Molecular Weight | 276.75 g/mol | < 500 (Lipinski's Rule) |

| LogP (Lipophilicity) | 3.8 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | 1 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 2 | < 10 (Lipinski's Rule) |

| Oral Bioavailability | High | Favorable for oral administration |

| Blood-Brain Barrier Permeation | Low | May not cross into the CNS |

Advanced Analytical Methodologies for N 4 Chlorobutyl Quinoline 4 Carboxamide Characterization and Quantification in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of N-(4-Chlorobutyl)quinoline-4-carboxamide. These methods probe the atomic and molecular environment, providing a detailed structural map.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide detailed information about the carbon-hydrogen framework of N-(4-Chlorobutyl)quinoline-4-carboxamide.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-(4-Chlorobutyl)quinoline-4-carboxamide, the spectrum would be expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring system and the aliphatic protons of the 4-chlorobutyl chain. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. Protons on the aromatic quinoline ring are typically observed in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the butyl chain will appear in the upfield region (δ 1.5-4.0 ppm). The signal for the protons on the carbon adjacent to the amide nitrogen will be shifted downfield compared to the other methylene (B1212753) groups in the chain. Similarly, the protons on the carbon bearing the chlorine atom will also experience a downfield shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. In N-(4-Chlorobutyl)quinoline-4-carboxamide, separate signals would be observed for the carbons of the quinoline ring, the amide carbonyl carbon, and the four carbons of the chlorobutyl chain. The carbonyl carbon is typically found significantly downfield (δ 160-180 ppm). The aromatic carbons of the quinoline ring resonate in the range of δ 120-150 ppm. The aliphatic carbons of the chlorobutyl chain appear in the upfield region of the spectrum (δ 20-70 ppm), with the carbon attached to the chlorine atom being the most downfield of the aliphatic signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(4-Chlorobutyl)quinoline-4-carboxamide

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Quinoline H-2 | 8.8 - 9.0 | - |

| Quinoline H-3 | 7.5 - 7.7 | - |

| Quinoline H-5 | 8.0 - 8.2 | - |

| Quinoline H-6 | 7.6 - 7.8 | - |

| Quinoline H-7 | 7.8 - 8.0 | - |

| Quinoline H-8 | 8.1 - 8.3 | - |

| Amide N-H | 8.5 - 8.7 (broad) | - |

| N-CH₂ | 3.4 - 3.6 | 39 - 41 |

| N-CH₂-CH₂ | 1.8 - 2.0 | 28 - 30 |

| CH₂-CH₂-Cl | 1.9 - 2.1 | 30 - 32 |

| CH₂-Cl | 3.6 - 3.8 | 44 - 46 |

| Quinoline C-2 | - | 150 - 152 |

| Quinoline C-3 | - | 120 - 122 |

| Quinoline C-4 | - | 145 - 147 |

| Quinoline C-4a | - | 128 - 130 |

| Quinoline C-5 | - | 129 - 131 |

| Quinoline C-6 | - | 127 - 129 |

| Quinoline C-7 | - | 130 - 132 |

| Quinoline C-8 | - | 128 - 130 |

| Quinoline C-8a | - | 148 - 150 |

| Amide C=O | - | 168 - 170 |

Disclaimer: The NMR data presented in this table are predicted values based on analogous compounds and computational models. Actual experimental values may vary.

Advanced Chromatographic Separations for Purity and Identity Confirmation

Chromatographic techniques are essential for separating N-(4-Chlorobutyl)quinoline-4-carboxamide from impurities, starting materials, and byproducts, thereby confirming its purity and identity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This technique is routinely used to assess the purity of N-(4-Chlorobutyl)quinoline-4-carboxamide and to confirm its molecular weight.

In a typical LC-MS analysis, the compound is first separated on a chromatographic column. The choice of column (e.g., C18) and mobile phase (a mixture of solvents like acetonitrile and water with additives like formic acid or ammonium acetate) is optimized to achieve good separation. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific chromatographic conditions and can be used for identification.

After separation, the compound enters the mass spectrometer, where it is ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound. For N-(4-Chlorobutyl)quinoline-4-carboxamide, a prominent signal corresponding to the protonated molecule [M+H]⁺ would be expected in the mass spectrum.

Interactive Data Table: Representative LC-MS Parameters for N-(4-Chlorobutyl)quinoline-4-carboxamide Analysis

| Parameter | Condition |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected m/z | [M+H]⁺ ≈ 291.10 |

Disclaimer: These LC-MS parameters are representative and may require optimization for specific instrumentation and analytical goals.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of N-(4-Chlorobutyl)quinoline-4-carboxamide. nih.gov Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm).

This precise mass measurement allows for the determination of the elemental formula of the molecule. For N-(4-Chlorobutyl)quinoline-4-carboxamide (C₁₄H₁₅ClN₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. By comparing the experimentally measured exact mass to the theoretical value, the elemental composition can be confirmed with a high degree of confidence, which is essential for verifying the identity of the synthesized compound.

Interactive Data Table: High-Resolution Mass Spectrometry Data for N-(4-Chlorobutyl)quinoline-4-carboxamide

| Parameter | Value |

| Molecular Formula | C₁₄H₁₅ClN₂O |

| Theoretical Exact Mass [M+H]⁺ | 291.0949 |

| Measured Exact Mass [M+H]⁺ | 291.0951 (Example) |

| Mass Accuracy (ppm) | < 5 ppm (typical) |

Disclaimer: The measured exact mass is an example value. The acceptable mass accuracy may vary depending on the instrument and experimental conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Chlorobutyl)quinoline-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation of 4-chlorobutylamine with quinoline-4-carboxylic acid derivatives. Key steps include activating the carboxylic acid using coupling agents like CDI (1,1'-carbonyldiimidazole) under inert atmospheres (e.g., argon) to prevent side reactions. For example, yields of 75–87% are achieved using flash chromatography with acetone/chlorinated solvent gradients for purification . Reaction temperature (0–5°C during activation vs. room temperature for coupling) and solvent choice (THF for solubility) critically impact intermediate stability and final yield.

Q. What spectroscopic methods confirm the structure and purity of N-(4-Chlorobutyl)quinoline-4-carboxamide derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. For instance, trans-cyclopropylmethyl protons exhibit distinct splitting patterns (δ ~1.0–2.5 ppm) in ¹H NMR . Mass spectrometry (GC-MS or LC-MS) confirms molecular weight, while X-ray powder diffraction (XRPD) and thermal analysis (TGA/DSC) validate crystallinity and thermal stability .

Q. What safety protocols are critical when handling chlorobutyl intermediates during synthesis?

- Methodological Answer : Chlorobutyl intermediates require strict precautions:

- Use fume hoods and PPE (gloves, goggles) to avoid skin/eye contact or inhalation .

- Store in dry, corrosion-resistant containers under argon to prevent hydrolysis .

- Employ non-sparking tools and grounded equipment to mitigate static discharge risks .

Advanced Research Questions

Q. How can enantiomeric purity of trans-cyclopropylmethyl-linked quinoline-4-carboxamides be optimized during synthesis?

- Methodological Answer : Chiral resolution techniques, such as using enantiopure starting materials (e.g., trans-cyclopropane derivatives) or chiral catalysts (e.g., palladium complexes), enhance stereochemical control. For example, asymmetric hydrogenation of cyclopropene precursors achieves >95% enantiomeric excess (ee). Post-synthesis, preparative HPLC with chiral columns (e.g., amylose-based) isolates desired enantiomers .

Q. How do structural modifications (e.g., substituents on the quinoline ring) affect binding affinity to biological targets?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CN, -F) at the quinoline 6-position increases binding to Plasmodium falciparum elongation factor 2 (PfEF2), as seen in antimalarial studies . Conversely, bulky substituents (e.g., phenyl at position 2) enhance selectivity for NK3 receptors in neurological applications . Computational docking (e.g., AutoDock Vina) and SAR studies guide rational design .

Q. How can discrepancies in reported pharmacological activities of quinoline-4-carboxamide derivatives be resolved?

- Methodological Answer : Variability arises from assay conditions (e.g., pH, co-solvents) or structural nuances (e.g., salt forms). For example:

- Bioactivity : Testing compounds as free bases vs. hydrochloride salts alters solubility and membrane permeability .

- Assay Design : Standardizing ATP levels in kinase inhibition assays reduces false negatives .

- Cross-Study Validation : Reproducing key experiments (e.g., PfEF2 inhibition ) with controlled variables (e.g., parasite strain, incubation time) clarifies efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.